Isodeoxyelephantopin

Catalog No.
S1811395
CAS No.
38927-54-7
M.F
C19H20O6
M. Wt
344.363
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isodeoxyelephantopin

CAS Number

38927-54-7

Product Name

Isodeoxyelephantopin

IUPAC Name

[(3S,4R,8R,9E,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate

Molecular Formula

C19H20O6

Molecular Weight

344.363

InChI

InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6+/t13-,14+,15-,16-/m0/s1

SMILES

CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2

Anti-proliferative and Apoptosis-inducing Effects:

Studies have shown that IDET exhibits anti-proliferative effects on various cancer cell lines, including breast, lung, and liver cancer cells [, , ]. This means it can inhibit the uncontrolled growth of cancer cells. Additionally, IDET has been shown to induce apoptosis, a form of programmed cell death, in cancer cells [, , ]. This suggests that IDET may be able to directly eliminate cancer cells.

Mechanism of Action:

  • Generation of reactive oxygen species (ROS): IDET may induce the production of ROS, which can damage cellular components and lead to cell death [].
  • Suppression of NF-κB activation: NF-κB is a protein involved in cell proliferation and survival. IDET may suppress the activation of NF-κB, thereby inhibiting cancer cell growth [].
  • Modulation of long non-coding RNA (lncRNA) expression: LncRNAs are involved in various cellular processes, including cancer development. IDET may modulate the expression of specific lncRNAs, influencing cancer cell behavior [].

Future Directions:

While the preclinical research on IDET is promising, further studies are needed to fully understand its potential as a therapeutic agent. This includes:

  • In vivo studies: Investigating the efficacy and safety of IDET in animal models of cancer.
  • Clinical trials: Evaluating the effectiveness and safety of IDET in human cancer patients.
  • Mechanism of action: Elucidating the specific molecular pathways targeted by IDET.

Isodeoxyelephantopin is a sesquiterpene lactone primarily derived from plants of the Elephantopus genus, particularly Elephantopus scaber and Elephantopus carolinianus. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Structurally, isodeoxyelephantopin features a complex arrangement of rings and functional groups that contribute to its bioactivity. Its chemical formula is C15H20O3C_{15}H_{20}O_3, and it is characterized by a unique 10-membered lactone ring structure that is crucial for its pharmacological effects .

Studies suggest IDET exhibits anticancer properties through various mechanisms. It might induce the generation of reactive oxygen species (ROS) within cancer cells, leading to cell death (apoptosis) [, ]. Additionally, IDET may suppress the activation of a cellular pathway known as NF-κB, which plays a role in cancer cell survival and proliferation [, ]. Furthermore, IDET might influence the expression of long non-coding RNAs (lncRNAs), potentially impacting gene regulation in cancer cells [].

That are significant for its biological activity. Notably, it can interact with cellular signaling pathways, particularly those involving the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1). These interactions can lead to the modulation of pro-inflammatory cytokines and apoptotic pathways in cancer cells. For example, studies have shown that isodeoxyelephantopin inhibits the phosphorylation of IκBα, preventing the translocation of NF-κB to the nucleus and thereby reducing the expression of inflammatory mediators .

Isodeoxyelephantopin exhibits significant biological activities, particularly in cancer treatment. It has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines, leading to increased apoptosis. The compound also demonstrates cytotoxic effects against several types of cancer, including breast and nasopharyngeal cancers. Mechanistically, it disrupts multiple signaling pathways associated with cancer progression, including those involved in cell proliferation and survival . Additionally, isodeoxyelephantopin has anti-inflammatory properties that make it a potential therapeutic agent for inflammatory diseases .

Isodeoxyelephantopin has potential applications in various fields:

  • Pharmaceuticals: As an anti-cancer agent targeting multiple pathways involved in tumorigenesis.
  • Anti-inflammatory Treatments: Due to its ability to modulate inflammatory responses.
  • Traditional Medicine: Used in herbal remedies for treating ailments such as liver diseases and infections.

Research continues into its efficacy and mechanisms of action for developing new therapeutic strategies .

Studies on isodeoxyelephantopin's interactions reveal its ability to modulate key signaling pathways associated with inflammation and cancer. It has been shown to inhibit NF-κB activation and reduce levels of reactive oxygen species in cancer cells. These interactions suggest that isodeoxyelephantopin may serve as a promising candidate for further development as an anti-cancer drug by targeting specific molecular pathways involved in tumor growth and metastasis .

Isodeoxyelephantopin shares structural similarities with other sesquiterpene lactones but exhibits unique properties that distinguish it from these compounds. Below are some similar compounds:

CompoundSourceKey ActivitiesUnique Features
DeoxyelephantopinElephantopus scaberAnti-cancer, anti-inflammatoryMore potent than isodeoxyelephantopin in some assays
AmbrosinAmbrosia artemisiifoliaAnti-inflammatoryDifferent mechanism of action
CostunolideSaussurea costusAnti-cancer, anti-inflammatoryStronger effects on NF-κB signaling

Isodeoxyelephantopin is particularly noted for its selective cytotoxicity against specific cancer cell lines while maintaining lower toxicity towards normal cells . This selectivity makes it a compelling candidate for further research in targeted cancer therapies.

XLogP3

2.4

Appearance

Powder

Wikipedia

Deoxyelephantopin

Dates

Modify: 2023-08-15

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